Avinza is a brand name for morphine sulfate extended-release capsules, primarily used for the management of moderate to severe pain in patients requiring continuous opioid analgesia. Morphine, the active ingredient in Avinza, is an opioid agonist that acts on the central nervous system to relieve pain. The formulation allows for once-daily dosing, providing prolonged pain relief through its extended-release mechanism. Avinza was developed by Pfizer Inc. and received approval from the U.S. Food and Drug Administration in 2002.
Morphine is derived from opium poppy (Papaver somniferum) and belongs to the class of drugs known as opioids, which are characterized by their ability to bind to opioid receptors in the brain and spinal cord. Avinza is classified as a small molecule drug and is categorized under controlled substances due to its potential for abuse and dependence.
The synthesis of Avinza involves the preparation of morphine sulfate, which is achieved through various chemical processes including extraction from opium or synthetic routes. A significant aspect of Avinza's formulation is its use of a biodegradable polymer known as PolyMorphine, which facilitates the extended-release properties of the drug.
The synthesis process typically includes:
Detailed descriptions of these methods can be found in FDA reviews and scientific literature .
Morphine has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is , with a molecular weight of approximately 285.34 g/mol. The structural representation includes:
The molecular structure allows morphine to effectively bind to opioid receptors, facilitating its analgesic effects.
Morphine undergoes several chemical reactions during metabolism and formulation:
These reactions are crucial for understanding both the pharmacokinetics and pharmacodynamics of Avinza .
Avinza exerts its analgesic effects by binding to mu-opioid receptors in the brain and spinal cord. This binding inhibits the release of neurotransmitters involved in pain signaling pathways, leading to decreased perception of pain. The onset of action occurs within 30 minutes after administration, with peak effects at approximately 90 minutes for oral formulations .
The pharmacological effects include:
Avinza is primarily used in clinical settings for managing chronic pain conditions such as:
Research continues into optimizing its formulation for better patient adherence and minimizing side effects associated with opioid use .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3